Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13627897
InChI: InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate

CAS No.:

Cat. No.: VC13627897

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate -

Specification

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name methyl 3-amino-4-phenylbenzoate
Standard InChI InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Standard InChI Key OWYYXVKLNDBOGA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate (IUPAC name: methyl 4'-(2-aminophenyl)-[1,1'-biphenyl]-4-carboxylate) belongs to the biphenylcarboxylate family. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol . The compound consists of two benzene rings linked by a single bond, with substituents at the 2- and 4-positions (Figure 1).

Table 1: Key Identifiers of Methyl 2-Amino-[1,1'-Biphenyl]-4-Carboxylate

PropertyValueSource
CAS Number5737-79-1
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
SMILESCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2)N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of biphenylcarboxylates typically involves cross-coupling reactions or esterification of preformed carboxylic acids. For methyl 2-amino-[1,1'-biphenyl]-4-carboxylate, a plausible route includes:

  • Suzuki-Miyaura Coupling: Reaction of 2-aminophenylboronic acid with methyl 4-bromobenzoate in the presence of a palladium catalyst .

  • Esterification: Direct methylation of 4'-(2-aminophenyl)-[1,1'-biphenyl]-4-carboxylic acid using methanol and an acid catalyst .

Table 2: Representative Synthetic Conditions for Analogous Compounds

Starting MaterialsConditionsYieldSource
4-Bromobenzoic acid + 2-aminophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C65–75%
Biphenylcarboxylic acid + CH₃OHH₂SO₄, reflux, 12h>90%

Challenges in Synthesis

  • Amino Group Sensitivity: The 2-aminophenyl moiety may require protection during coupling reactions to prevent side reactions .

  • Regioselectivity: Ensuring correct substitution patterns in biphenyl systems demands precise control over reaction conditions .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data specific to this compound are scarce, but analogous methyl biphenylcarboxylates exhibit:

  • Melting Points: 146–148°C (e.g., methyl 2-aminoisonicotinate) .

  • Boiling Points: ~296°C at 760 mmHg (similar to pyridine-based esters) .

  • Density: ~1.2 g/cm³, consistent with aromatic esters .

Solubility and Partitioning

  • LogP: Estimated at 0.87 (similar to methyl 2-aminoisonicotinate), indicating moderate lipophilicity .

  • Solubility: Likely soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water .

Applications in Pharmaceutical and Material Science

Biological Activity

While direct studies are lacking, structurally related compounds exhibit:

  • Calcium Channel Modulation: Pyridinecarboxylates act as L-type Ca²⁺ channel agonists/antagonists .

  • Enzyme Inhibition: Biphenyl esters are explored as kinase inhibitors due to their planar aromatic systems .

Material Science Applications

  • Liquid Crystals: Biphenyl cores with polar substituents are used in liquid crystal displays (LCDs) .

  • Polymer Additives: Esters of this type serve as plasticizers or UV stabilizers .

Recent Research and Future Directions

Pharmacological Studies

Recent work on methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (PubChem CID: 44630654) highlights the role of amino-carboxylate hybrids in drug design, particularly for neurological disorders . Similar strategies could be applied to optimize the bioavailability of methyl 2-amino-[1,1'-biphenyl]-4-carboxylate.

Synthetic Innovations

Advancements in photocatalytic C–H functionalization could streamline the synthesis of biphenylcarboxylates, reducing reliance on prefunctionalized starting materials .

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